3-(5-Methyl-2-nitrophenoxy)pyrrolidine is a chemical compound categorized within the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features a pyrrolidine ring substituted with a 5-methyl-2-nitrophenoxy group. Pyrrolidines are significant in medicinal chemistry due to their diverse biological activities and potential as scaffolds for drug development .
3-(5-Methyl-2-nitrophenoxy)pyrrolidine falls under the broader classification of organic compounds, specifically within the categories of heterocycles and aromatic compounds due to the presence of both pyrrolidine and nitrophenyl functionalities.
The synthesis of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine typically involves a multi-step process:
The reaction may require specific catalysts or bases to facilitate product formation, and industrial methods may employ continuous flow synthesis for enhanced efficiency and control over reaction conditions.
The molecular formula for 3-(5-Methyl-2-nitrophenoxy)pyrrolidine is , with a molecular weight of approximately 222.24 g/mol. The compound's structure features a pyrrolidine ring bonded to a nitrophenoxy group, providing unique chemical properties conducive to biological activity.
3-(5-Methyl-2-nitrophenoxy)pyrrolidine can undergo various chemical transformations:
The mechanism of action for 3-(5-Methyl-2-nitrophenoxy)pyrrolidine involves its interaction with specific biological targets, such as enzymes or receptors. For instance, if it exhibits antimicrobial properties, it may inhibit bacterial growth by targeting essential enzymes or disrupting cellular integrity .
While specific physical properties such as density and melting point are not widely reported, the boiling point remains undetermined.
The following table summarizes key chemical properties:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 222.24 g/mol |
IUPAC Name | 3-(5-Methyl-2-nitrophenoxy)pyrrolidine |
InChI Key | NTNZBYILFSZEKO-UHFFFAOYSA-N |
3-(5-Methyl-2-nitrophenoxy)pyrrolidine has several applications:
This compound exemplifies the versatility of pyrrolidines in medicinal chemistry, showcasing their potential in drug discovery and development.
The molecular architecture of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine exemplifies a strategic convergence of two pharmacologically significant motifs: a saturated pyrrolidine ring and a nitro-substituted aromatic system. This hybrid structure represents a sophisticated advancement in heterocyclic chemistry, designed to exploit synergistic physicochemical properties for enhanced bioactivity. As antibiotic resistance escalates globally—with the World Health Organization reporting over 1.2 million annual deaths directly attributable to resistant pathogens—novel chemical entities with precise targeting capabilities are urgently needed [1]. Within this context, nitrophenoxy-pyrrolidine hybrids offer a versatile scaffold for rational drug design, combining three-dimensional structural diversity with tailored electronic properties essential for interactions with complex biological targets.
The molecular design of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine integrates two distinct yet complementary components:
Table 1: Comparative Physicochemical Properties of Pyrrolidine vs. Bioactive Heterocycles [2]
Property | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
pKBHX (H-bond basicity) | 2.59 | 0.15 | 0 |
Polar Surface Area (Ų) | 16.464 | 13.964 | 0 |
Solubility (LogS) | 0.854 | -0.175 | -2.642 |
The ether linkage (–O–) between these units acts as a conformational swivel, enabling adaptive binding modes while maintaining metabolic stability. This design mirrors FDA-approved hybrids like cefdinir (cephalosporin with 1,3-thiazole) and tedizolid (oxazolidinone with tetrazole), where strategic heterocycle integration overcomes resistance mechanisms [1]. Computational analyses confirm that the hybrid’s lowest-energy conformation positions the nitro group perpendicular to the phenoxy plane, minimizing steric clash while optimizing electronic delocalization toward the pyrrolidine nitrogen—a configuration critical for target engagement [4].
Pyrrolidine’s ascendancy as a privileged scaffold spans four decades of antibiotic development, evolving from sterically constrained components to sophisticated pharmacophores:
Table 2: Evolution of Pyrrolidine-Containing Antibiotics [1] [3]
FDA Approval | Compound | Therapeutic Class | Pyrrolidine Role |
---|---|---|---|
1996 | Meropenem | Carbapenem β-lactam | Steric β-lactamase protection |
2001 | Ertapenem | Carbapenem β-lactam | Solubility enhancement |
2019 | Relebactam | β-lactamase inhibitor | Transition-state mimic (rigid chair conformer) |
2023 (Phase I/II) | Vimseltinib | CSF1R kinase inhibitor | Selective ATP-pocket occupancy |
Recent synthetic innovations now enable site-specific functionalization of pyrrolidine rings. Microwave-assisted cyclizations and enantioselective organocatalysis (e.g., MacMillan catalysis) permit efficient access to C2/C3-substituted derivatives—key for optimizing pharmacokinetic profiles [2] [7]. These advances directly inform the synthetic tractability of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine, where stereoselective N-alkylation or C3-amination can fine-tune target affinity without complex protecting-group strategies.
The bioactivity of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine is profoundly influenced by the ortho-nitro placement on its phenoxy ring—a design principle validated across antimicrobial and enzyme-inhibitor classes:
Table 3: Bioactivity Modulation by Nitro Group Position [7] [9] [10]
Compound Class | Nitro Position | Target | Activity Enhancement Factor |
---|---|---|---|
Pyrrolidine-2,3-diones | Para | iNOS | 1× (reference) |
Pyrrolidine-2,3-diones | Ortho | iNOS | 3.2× (ΔG = –9.51 kcal/mol) |
Pyridylpiperazine urease inh | Meta | Jack bean urease | IC₅₀ ≈ 8.5 μM |
Pyridylpiperazine urease inh | Ortho | Jack bean urease | IC₅₀ ≈ 2.0 μM |
Nitropyridine N-oxides | Para | P. aeruginosa biofilm | 50% inhibition at 30 μM |
The methyl substituent at C5 balances hydrophobicity without sterically impeding nitro group interactions—a critical consideration verified through CoMFA (Comparative Molecular Field Analysis) models of pyrrolidine hybrids [9]. Molecular dynamics simulations further reveal that ortho-nitro rotation (barrier ≈ 6 kcal/mol) permits adaptive binding to mutation-variable enzyme pockets, a feature increasingly valuable in combating resistance [4] [10]. This positional specificity underpins the targeted design of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine, positioning it as a versatile intermediate for next-generation anti-infectives.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7